molecular formula C4H3N5O2 B061097 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one CAS No. 175904-78-6

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one

Cat. No.: B061097
CAS No.: 175904-78-6
M. Wt: 153.1 g/mol
InChI Key: NANVFWLFFSDZOP-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-5-yl)-2H-tetrazol-5-one is a heterocyclic compound featuring a fused oxazole and tetrazole ring system. This combination likely enhances its utility in medicinal chemistry and materials science, where such heterocycles are prized for their stability, electronic properties, and ability to engage in supramolecular interactions . Structural characterization of similar compounds often employs crystallographic tools like SHELXL and ORTEP-3, as noted in the literature .

Properties

CAS No.

175904-78-6

Molecular Formula

C4H3N5O2

Molecular Weight

153.1 g/mol

IUPAC Name

4-(1,2-oxazol-5-yl)-1H-tetrazol-5-one

InChI

InChI=1S/C4H3N5O2/c10-4-6-7-8-9(4)3-1-2-5-11-3/h1-2H,(H,6,8,10)

InChI Key

NANVFWLFFSDZOP-UHFFFAOYSA-N

SMILES

C1=C(ON=C1)N2C(=O)NN=N2

Isomeric SMILES

C1=C(ON=C1)N2C(=O)N=NN2

Canonical SMILES

C1=C(ON=C1)N2C(=O)N=NN2

Synonyms

5H-Tetrazol-5-one,1,2-dihydro-1-(5-isoxazolyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Attributes of Comparable Heterocycles

Compound Name Core Structure Molecular Formula Molecular Weight Key Features/Applications Evidence ID
1-(1,2-Oxazol-5-yl)-2H-tetrazol-5-one Oxazole + Tetrazol-5-one C₄H₃N₅O₂ 169.10 Dual heterocyclic system; potential for coordination chemistry -
1-Phenyltetrazol-5-amine Phenyl + Tetrazol-5-amine C₇H₇N₅ 161.16 High lipophilicity; medicinal chemistry applications
3-Methyl-2H-1,2-oxazol-5-one Methyl + Oxazolone C₄H₅NO₂ 99.09 Reactive oxazolone core; used in synthesis
1,2-Bis(1H-tetrazol-5-yl)benzene Benzene + Two Tetrazoles C₈H₆N₈ 214.19 Coordination polymer precursor
1-(3-Phenyl-1,2-oxazol-5-yl)ethanone Phenyl-oxazole + Ketone C₁₁H₉NO₂ 191.20 Electron-withdrawing ketone; spectroscopic applications

Key Observations:

  • Electronic Effects : The oxazole ring in this compound provides electron-withdrawing character, contrasting with electron-rich tetrazole derivatives like 1-phenyltetrazol-5-amine . This duality may enhance its reactivity in cycloaddition or metal-binding reactions.
  • Hydrogen Bonding : Unlike 1,2-bis(1H-tetrazol-5-yl)benzene, which forms extensive hydrogen bonds in its dihydrate form , the tetrazol-5-one group in the target compound may exhibit weaker hydrogen-bonding capacity due to carbonyl delocalization.
  • Substituent Influence: Methyl or phenyl substituents on oxazole (e.g., 3-methyl-2H-1,2-oxazol-5-one and 1-(3-phenyl-1,2-oxazol-5-yl)ethanone ) increase steric bulk and alter solubility compared to the unsubstituted oxazole in the target compound.

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